molecular formula C10H8N4O2 B11887507 9-(Furan-2-ylmethyl)-3,9-dihydro-6h-purin-6-one CAS No. 17801-49-9

9-(Furan-2-ylmethyl)-3,9-dihydro-6h-purin-6-one

Katalognummer: B11887507
CAS-Nummer: 17801-49-9
Molekulargewicht: 216.20 g/mol
InChI-Schlüssel: CCVBIFWRALXBHG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

9-(Furan-2-ylmethyl)-3H-purin-6(9H)-one is a heterocyclic compound that features a purine core substituted with a furan-2-ylmethyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 9-(Furan-2-ylmethyl)-3H-purin-6(9H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the furan-2-ylmethyl precursor and the purine core.

    Coupling Reaction: The furan-2-ylmethyl group is introduced to the purine core through a coupling reaction, often facilitated by a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide.

    Purification: The product is purified using techniques such as column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of 9-(Furan-2-ylmethyl)-3H-purin-6(9H)-one may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and minimize costs.

Analyse Chemischer Reaktionen

Types of Reactions

9-(Furan-2-ylmethyl)-3H-purin-6(9H)-one undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The compound can be reduced to form dihydrofuran derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Dihydrofuran derivatives.

    Substitution: Various substituted purine derivatives.

Wissenschaftliche Forschungsanwendungen

9-(Furan-2-ylmethyl)-3H-purin-6(9H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of novel materials with unique electronic and optical properties.

Wirkmechanismus

The mechanism of action of 9-(Furan-2-ylmethyl)-3H-purin-6(9H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The furan-2-ylmethyl group enhances the compound’s ability to bind to these targets, modulating their activity and leading to various biological effects. The purine core plays a crucial role in the compound’s overall stability and reactivity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 9-(Furan-2-ylmethyl)-N,N-dimethyl-9H-purin-6-amine
  • 1H-Purin-6-amine, N-(2-furanylmethyl)-
  • 6-(Furfurylamino)purine

Uniqueness

9-(Furan-2-ylmethyl)-3H-purin-6(9H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the furan-2-ylmethyl group enhances its reactivity and potential for interaction with biological targets, making it a valuable compound for various applications.

Eigenschaften

CAS-Nummer

17801-49-9

Molekularformel

C10H8N4O2

Molekulargewicht

216.20 g/mol

IUPAC-Name

9-(furan-2-ylmethyl)-1H-purin-6-one

InChI

InChI=1S/C10H8N4O2/c15-10-8-9(11-5-12-10)14(6-13-8)4-7-2-1-3-16-7/h1-3,5-6H,4H2,(H,11,12,15)

InChI-Schlüssel

CCVBIFWRALXBHG-UHFFFAOYSA-N

Kanonische SMILES

C1=COC(=C1)CN2C=NC3=C2N=CNC3=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.